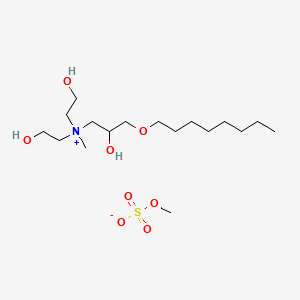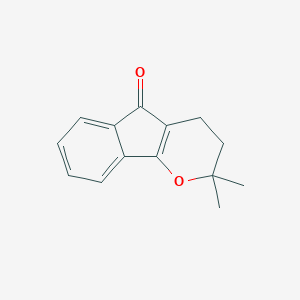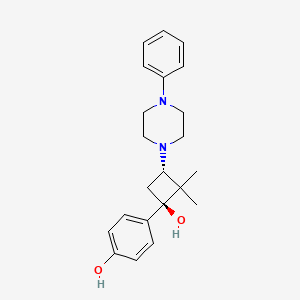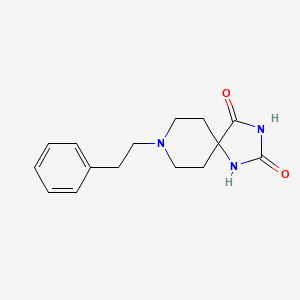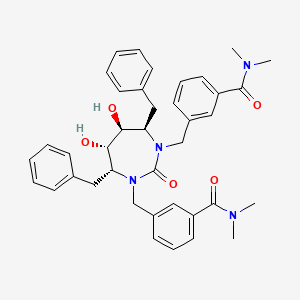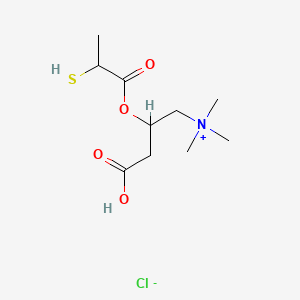
2-Mercaptopropionyl carnitine chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Mercaptopropionyl carnitine chloride is a compound that combines the properties of carnitine and a mercapto group Carnitine is a quaternary ammonium compound involved in the metabolism of fatty acids, while the mercapto group introduces sulfur-containing functionalities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Mercaptopropionyl carnitine chloride typically involves the reaction of 3-bromo-15-propionyl-carnitine hydrochloride with sodium hydrosulfide in ethanol . The reaction conditions require careful control of temperature and solvent to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-Mercaptopropionyl carnitine chloride can undergo several types of chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: Reduction reactions can convert disulfides back to mercapto groups.
Substitution: The compound can participate in substitution reactions where the mercapto group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction . The conditions typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include disulfides from oxidation and the original mercapto compound from reduction. Substitution reactions can yield a variety of products depending on the substituents introduced.
Aplicaciones Científicas De Investigación
2-Mercaptopropionyl carnitine chloride has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-Mercaptopropionyl carnitine chloride involves its role in fatty acid metabolism. The compound increases intramitochondrial free carnitine concentrations, which decreases the acetyl-CoA/CoA ratio inside the mitochondria . This effect is facilitated by the enzyme acylcarnitine transferase, which catalyzes the reversible reaction involving carnitine and acyl-CoA species .
Comparación Con Compuestos Similares
Similar Compounds
Propionyl-L-carnitine: A derivative of carnitine with similar metabolic functions.
Acetyl-L-carnitine: Another carnitine derivative known for its neuroprotective properties.
2-Mercaptopropionyl-glycine: A compound with a similar mercapto group used in the treatment of cystinuria.
Uniqueness
2-Mercaptopropionyl carnitine chloride is unique due to its combination of carnitine and a mercapto group, which provides it with distinct properties related to fatty acid metabolism and oxidative stress protection. This dual functionality makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
83544-84-7 |
|---|---|
Fórmula molecular |
C10H20ClNO4S |
Peso molecular |
285.79 g/mol |
Nombre IUPAC |
[3-carboxy-2-(2-sulfanylpropanoyloxy)propyl]-trimethylazanium;chloride |
InChI |
InChI=1S/C10H19NO4S.ClH/c1-7(16)10(14)15-8(5-9(12)13)6-11(2,3)4;/h7-8H,5-6H2,1-4H3,(H-,12,13,16);1H |
Clave InChI |
KHNWAFYIRVXJDH-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)OC(CC(=O)O)C[N+](C)(C)C)S.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



